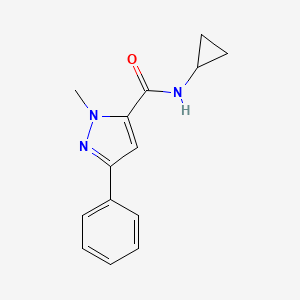
N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Also, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用
Anticancer Activity
A study by Lu et al. (2014) explored the synthesis of novel 1H-pyrazole-3-carboxamide derivatives and evaluated their anticancer efficacy. These compounds showed significant antiproliferative effects on cancer cells through kinase inhibition and DNA-binding interactions, highlighting a potential mechanism for their antitumor activity. Specifically, the study identified a compound with a high DNA-binding affinity, which could significantly affect DNA conformation, suggesting that DNA may serve as a potential target for pyrazole derivatives in cancer therapy (Lu et al., 2014).
Enzyme Inhibition
López Cara et al. (2009) reported on phenylpyrrole derivatives, including those based on the 1H-pyrazole structure, which act as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS). These compounds demonstrated good selectivity and potency, suggesting their potential as therapeutic agents in diseases where nNOS and iNOS are implicated, such as Parkinson's disease (López Cara et al., 2009).
Chemical Synthesis and Characterization
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the structure-activity relationship of pyrazole derivatives in anticancer applications (Hassan et al., 2014).
Molecular Docking and Biological Evaluation
A study by Sapariya et al. (2017) involved the synthesis of a polyhydroquinoline core moiety incorporating the pyrazole ring. The compounds underwent in silico molecular docking and biological evaluation for antibacterial, antitubercular, and antimalarial activities. This demonstrates the versatility of pyrazole derivatives in developing new pharmaceutical agents with potential broad-spectrum activity (Sapariya et al., 2017).
作用機序
While the specific mechanism of action for “N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is not mentioned in the retrieved papers, it’s worth noting that some pyrazole compounds have been found to inhibit certain biological pathways. For example, CH-223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist that inhibited TCDD-mediated nuclear translocation and DNA binding of AhR .
将来の方向性
The future directions for “N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
特性
IUPAC Name |
N-cyclopropyl-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-13(14(18)15-11-7-8-11)9-12(16-17)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQTWUACTVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

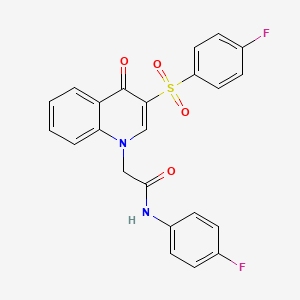
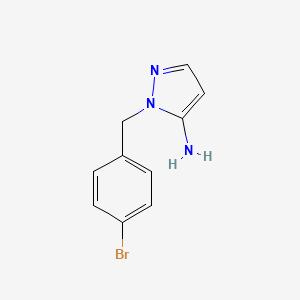
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)
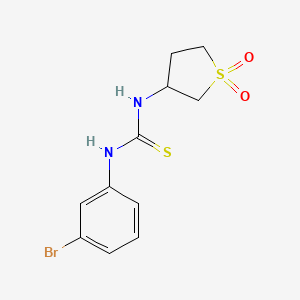
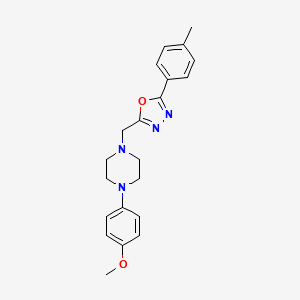
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2450298.png)
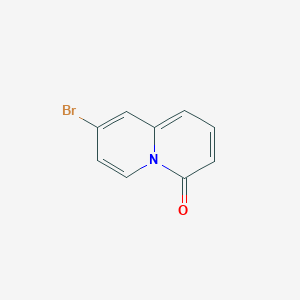


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450308.png)
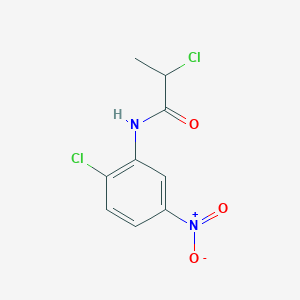
![4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide](/img/structure/B2450310.png)

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)